

# Toxicological profile of Aminocarb

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## Compound of Interest

Compound Name: *Aminocarb*

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An In-depth Technical Guide on the Toxicological Profile of **Aminocarb**

## Abstract

**Aminocarb** (4-dimethylamino-3-methylphenyl N-methylcarbamate) is a carbamate insecticide previously utilized for the control of chewing and biting insects in forestry and various crops.[1][2] Its mechanism of action involves the reversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system, leading to cholinergic toxicity.[3][4] **Aminocarb** is characterized by rapid absorption and metabolism, primarily through demethylation, hydroxylation, and hydrolysis, with its metabolites being quickly excreted, thus showing a low potential for bioaccumulation.[4][5] This document provides a comprehensive toxicological profile of **Aminocarb**, detailing its mechanism of action, pharmacokinetics, acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive effects. Quantitative data are summarized in tabular format, and key experimental protocols and biological pathways are visualized to support researchers, scientists, and drug development professionals in understanding its toxicological characteristics.

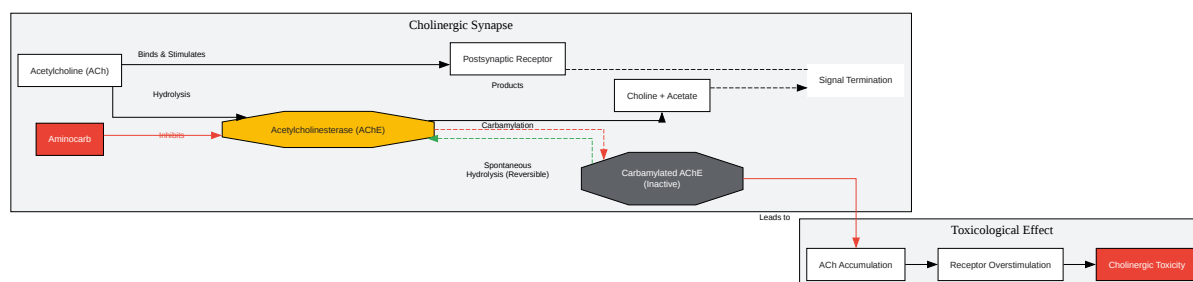
## Mechanism of Action

The primary mechanism of toxicity for **Aminocarb**, like other N-methyl carbamate insecticides, is the inhibition of acetylcholinesterase (AChE) in the nervous system.[3][4]

### 1.1. Acetylcholinesterase Inhibition

AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) at cholinergic synapses and neuromuscular junctions, terminating the nerve impulse.[6] **Aminocarb** acts as a

competitive inhibitor by carbamylating the serine hydroxyl group at the active site of the AChE enzyme.[3] This inhibition is reversible, as the carbamylated enzyme can undergo spontaneous hydrolysis, restoring its function.[3][7] However, the temporary inactivation of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in excessive stimulation of muscarinic and nicotinic receptors.[3] This overstimulation produces the characteristic signs of cholinergic poisoning.[5]



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Caption: Reversible inhibition of acetylcholinesterase by **Aminocarb**.

## Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

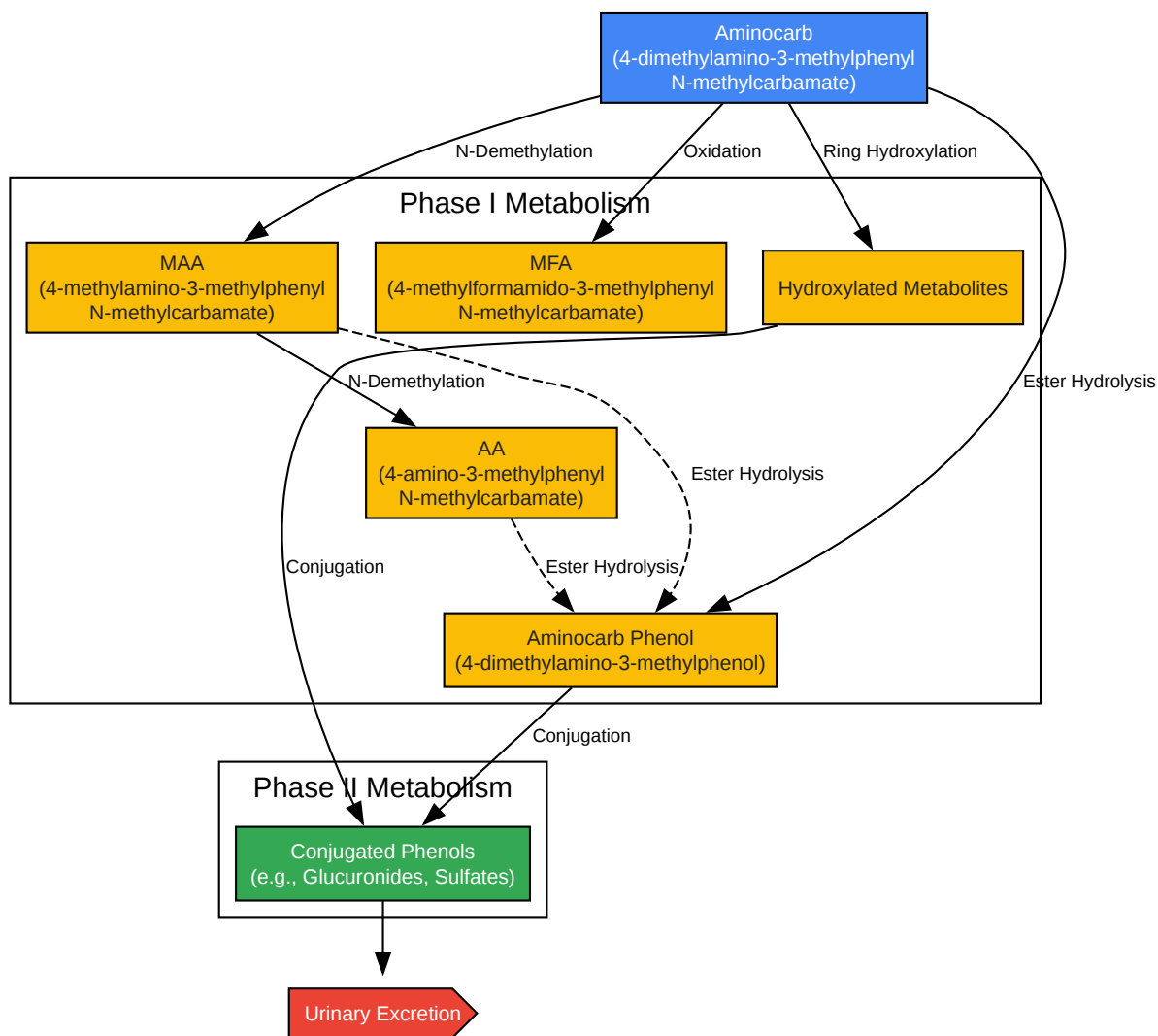
Pharmacokinetics describes the journey of a chemical through the body, encompassing absorption, distribution, metabolism, and excretion.[8][9][10]

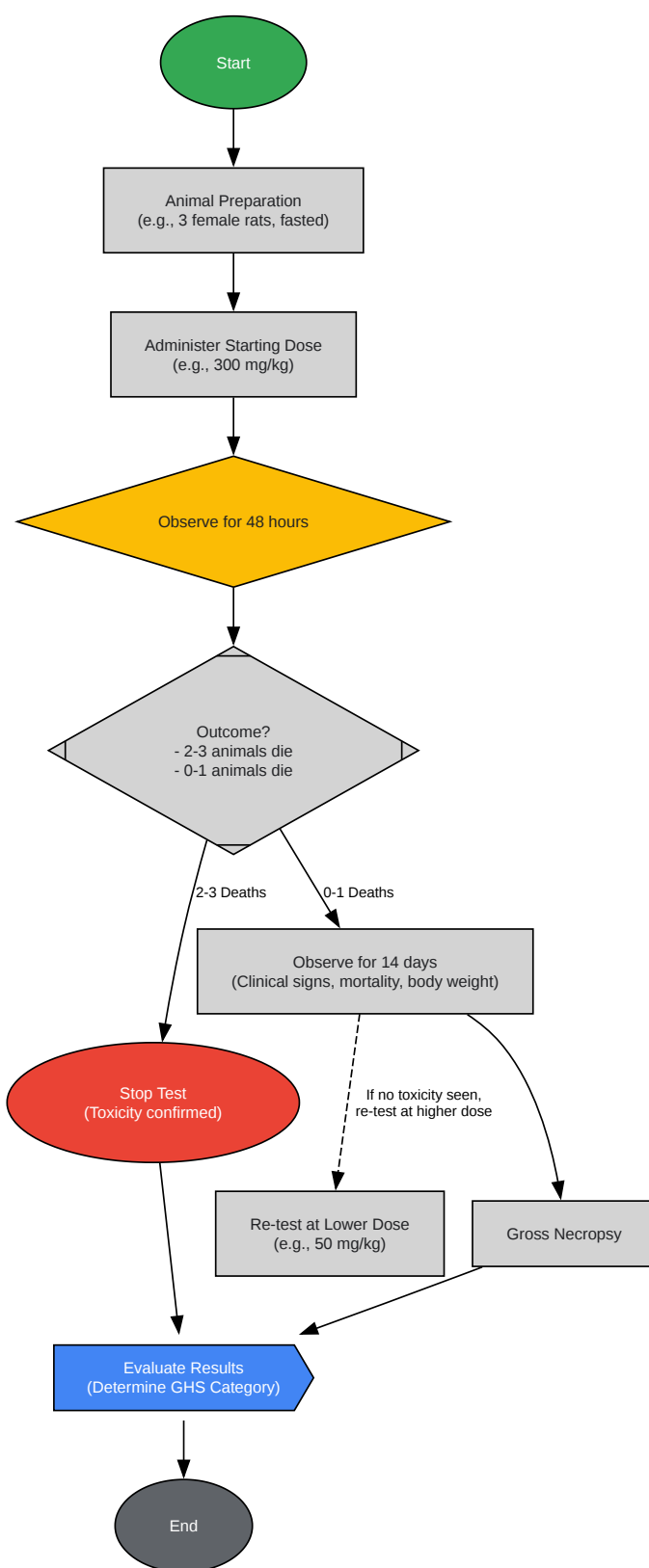
2.1. Absorption **Aminocarb** is rapidly absorbed following oral, dermal, and inhalation exposure. [2][5]

- Oral: Following a single oral dose of 0.5 mg/kg body weight of <sup>14</sup>C-labelled **Aminocarb** in miniature swine, the peak blood concentration was reached within one hour.[5]
- Dermal: Studies in rats and rhesus monkeys demonstrated significant dermal absorption. In monkeys, 74% of an applied dose was absorbed from the forehead, and 37% from the forearm.[11] In rats, 88% of a dermal dose was absorbed from the middorsal region.[11]

2.2. Distribution After absorption, **Aminocarb** is distributed to various tissues. In an experiment exposing brown bullheads to **Aminocarb**, the highest concentrations of residues were found in the liver and stomach/intestine.[2] In miniature swine sacrificed after five daily doses, the highest residue amounts were detected in the kidney (0.7 ppm) and liver (0.2 ppm).[5]

2.3. Metabolism **Aminocarb** is extensively metabolized in animals, primarily through N-demethylation, hydroxylation of the aromatic ring, and hydrolysis of the carbamate ester linkage.[5] The resulting metabolites are then often conjugated before excretion.[5] Key metabolites include 4-methylamino-3-methylphenyl N-methylcarbamate (MAA), 4-amino-3-methylphenyl N-methylcarbamate (AA), 4-methylformamido-3-methylphenyl N-methylcarbamate (MFA), and 4-formamido-3-methylphenyl N-methylcarbamate (FA).[5][12] Some metabolites containing the intact carbamate ester structure can exhibit acute toxicity similar to or greater than the parent compound.[5][12]





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Caption: General workflow for an Acute Oral Toxicity study (OECD 423).

- Objective: To determine the acute oral toxicity of a test substance.
- Species: Typically rats (one sex, usually female).
- Procedure:
  - Animal Selection and Preparation: Healthy, young adult rats are acclimatized and fasted overnight prior to dosing.
  - Dosing: A group of three animals is dosed sequentially at a pre-defined starting dose level (e.g., 300 mg/kg). The substance is administered by gavage.
  - Observation: Animals are observed for mortality and clinical signs of toxicity shortly after dosing and periodically for up to 14 days. Body weights are recorded.
  - Step-wise Procedure:
    - If 2 or 3 animals die at the starting dose, the test is stopped, and the substance is classified.
    - If 0 or 1 animal dies, a further group of three animals is dosed at a higher or lower dose level, depending on the specific outcome, to refine the toxicity estimate.
  - Termination: All surviving animals are euthanized at the end of the 14-day observation period, and a gross necropsy is performed.
- Endpoint: The result allows for classification of the substance into a GHS toxicity category based on the observed mortality at different dose levels.

4.2. Acetylcholinesterase (AChE) Activity Assay (Ellman's Method) This colorimetric assay is a standard method for measuring AChE activity and its inhibition by compounds like **Aminocarb.**

- Principle: The assay measures the activity of AChE by quantifying the production of thiocholine. AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form 5-thio-2-nitrobenzoate (TNB), a yellow-colored product that can be measured

spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to the AChE activity.

- Materials:
  - 0.1 M Sodium Phosphate Buffer (pH 8.0)
  - AChE enzyme (from a source like electric eel or red blood cells)
  - Acetylthiocholine (ATCh) substrate solution
  - DTNB solution
  - Test compound (**Aminocarb**) dilutions
  - 96-well microplate and plate reader
- Procedure:
  - Reagent Preparation: Prepare working solutions of AChE, DTNB, ATCh, and serial dilutions of the inhibitor (**Aminocarb**) in the assay buffer.
  - Assay Setup (in a 96-well plate):
    - Test Wells: Add AChE enzyme solution and a specific concentration of **Aminocarb** solution.
    - Control Wells (100% Activity): Add AChE enzyme solution and the solvent used for the inhibitor.
    - Blank Wells (No Enzyme): Add assay buffer and inhibitor solvent.
  - Pre-incubation: Incubate the plate for a set period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to interact with the enzyme.
  - Reaction Initiation: Add a working reagent mix containing both ATCh and DTNB to all wells to start the reaction.

- Measurement: Immediately measure the absorbance at 412 nm in kinetic mode for a period (e.g., 10-30 minutes) or as an endpoint reading after a fixed incubation time.
- Data Analysis: The rate of reaction (change in absorbance over time) is calculated. The percentage of inhibition for each **Aminocarb** concentration is determined relative to the control (100% activity) wells. An IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can then be calculated.

## Conclusion

The toxicological profile of **Aminocarb** is primarily defined by its potent, reversible inhibition of acetylcholinesterase, leading to high acute toxicity. It is rapidly absorbed, metabolized, and excreted, indicating a low risk of bioaccumulation. While long-term studies on carcinogenicity have been inconclusive, some evidence suggests a potential for genotoxicity through DNA interaction and damage, although it may not be mutagenic in bacterial systems. Reproductive studies in rats indicate adverse effects on offspring at high doses, with a clear no-effect level established. This comprehensive profile, including detailed mechanistic pathways and experimental methodologies, serves as a critical resource for assessing the risks associated with **Aminocarb** and related N-methyl carbamate compounds.

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